Propyl 3,4,5-tribenzoyloxybenzoate
Description
Propyl 3,4,5-tribenzoyloxybenzoate is a synthetic ester derivative of benzoic acid, characterized by three benzoyloxy groups attached to the 3rd, 4th, and 5th positions of the benzene ring, with a propyl ester moiety at the carboxyl group. This compound is structurally distinct from simpler esters like propyl gallate (n-propyl 3,4,5-trihydroxybenzoate), as the hydroxyl groups in the latter are replaced with benzoyloxy groups in the former. The substitution of hydroxyl groups with benzoyl moieties significantly alters its physicochemical properties, including solubility, stability, and reactivity.
Properties
IUPAC Name |
propyl 3,4,5-tribenzoyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O8/c1-2-18-36-28(32)24-19-25(37-29(33)21-12-6-3-7-13-21)27(39-31(35)23-16-10-5-11-17-23)26(20-24)38-30(34)22-14-8-4-9-15-22/h3-17,19-20H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURQVQKIKPSLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3,4,5-tribenzoyloxybenzoate typically involves the esterification of 3,4,5-tribenzoyloxybenzoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general steps are as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Esterification: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher efficiency and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 3,4,5-tribenzoyloxybenzoate can undergo various chemical reactions, including:
-
Hydrolysis
Reagents: Water or aqueous base (e.g., sodium hydroxide).
Conditions: Typically performed under reflux.
Products: 3,4,5-tribenzoyloxybenzoic acid and propanol.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).
Conditions: Anhydrous conditions, usually in an inert atmosphere.
Products: Reduced derivatives of the ester and benzoyloxy groups.
-
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Varies depending on the nucleophile used.
Products: Substituted derivatives of the original compound.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Scientific Research Applications
Propyl 3,4,5-tribenzoyloxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Propyl 3,4,5-Tribenzoyloxybenzoate vs. Propyl Gallate (n-Propyl 3,4,5-Trihydroxybenzoate):
- Substitution Pattern: Propyl gallate retains three hydroxyl groups on the benzene ring, conferring antioxidant properties due to its ability to donate hydrogen atoms. In contrast, the benzoyloxy groups in this compound reduce its polarity and antioxidant capacity but enhance lipophilicity and hydrolytic stability .
- Applications: Propyl gallate is widely used as a food preservative (E310) and in cosmetics, whereas this compound’s applications remain less documented, likely restricted to niche industrial processes.
This compound vs. Sitagliptin Formulation Components:
- Safety Profile: Sitagliptin, an antidiabetic drug, includes propyl 3,4,5-trihydroxybenzoate (propyl gallate) as an excipient. However, structural analogs like propyl gallate show severe eye irritation (OECD 405), suggesting similar risks for tribenzoyloxy derivatives .
Physicochemical Properties
| Property | This compound | Propyl Gallate |
|---|---|---|
| Solubility (Water) | Low (lipophilic) | Moderate (hydrophilic) |
| Stability | High (ester-resistant to hydrolysis) | Moderate (prone to oxidation) |
| Reactivity | Low (steric hindrance) | High (antioxidant activity) |
Toxicological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
